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Abstract
This document provides a detailed protocol for the synthesis of N-(2-hydroxyethyl)-1,3-

benzoxazol-2-amine, a 2-substituted aminobenzoxazole, utilizing ethanolamine as a key

reagent. The synthesis is achieved through a one-pot amination of benzoxazole-2-thiol, which

proceeds via an intramolecular Smiles rearrangement. This methodology offers a metal-free

approach with a good yield and utilizes readily available starting materials. Additionally, this

document briefly discusses alternative methods for the synthesis of the core 2-

aminobenzoxazole scaffold and presents the reaction mechanism and experimental workflow in

a clear, visual format.

Introduction
2-Aminobenzoxazoles and their N-substituted derivatives are privileged scaffolds in medicinal

chemistry and drug discovery, exhibiting a wide range of biological activities as enzyme

inhibitors, including proteases and topoisomerase II inhibitors.[1][2] They also find applications

in materials chemistry.[1][2] The development of efficient synthetic routes to these compounds

is therefore of significant interest.

Several methods for the synthesis of 2-aminobenzoxazoles have been reported.[1][2] A

common, traditional method involves the cyclization of 2-aminophenols with the highly toxic
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cyanogen bromide (BrCN).[1][2] To circumvent the use of hazardous reagents, alternative

cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been

employed.[1][2] Another approach is the direct C-2 amination of benzoxazoles, which often

requires transition metal catalysts and high temperatures.[1][2]

This application note focuses on a modern and efficient one-pot synthesis of an N-substituted

2-aminobenzoxazole using ethanolamine. The described protocol is based on the amination of

benzoxazole-2-thiol mediated by chloroacetyl chloride, which triggers an intramolecular Smiles

rearrangement.[1][2] This method is notable for its broad amine scope, relatively short reaction

times, and metal-free conditions.[1][2]

Synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-
amine via Smiles Rearrangement
This section details the experimental protocol for the synthesis of N-(2-hydroxyethyl)-1,3-

benzoxazol-2-amine from benzoxazole-2-thiol and ethanolamine.

Reaction Scheme
The overall reaction is as follows:

(Image of the chemical reaction scheme for the synthesis of N-(2-hydroxyethyl)-1,3-

benzoxazol-2-amine from benzoxazole-2-thiol, ethanolamine, and chloroacetyl chloride)

Caption: One-pot synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via a Smiles

rearrangement.

Experimental Protocol
Materials:

Benzoxazole-2-thiol

Ethanolamine

Chloroacetyl chloride

Cesium carbonate (Cs₂CO₃)
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N,N-Dimethylacetamide (N,N-DMA)

Ethyl acetate (EtOAc)

Hexane

Water (H₂O)

Brine (saturated aq. NaCl)

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Column chromatography setup

Thin-layer chromatography (TLC) plates

Procedure:

To a solution of benzoxazole-2-thiol (0.16 mmol, 1.0 equiv) in N,N-Dimethylacetamide (1 mL)

were added ethanolamine (0.19 mmol, 1.2 equiv) and cesium carbonate (0.52 mmol, 3.2

equiv).

The mixture was stirred at room temperature for 10 minutes.
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Chloroacetyl chloride (0.19 mmol, 1.2 equiv) was then added dropwise to the reaction

mixture.

The reaction mixture was heated to 85 °C and stirred for 2 hours.

Reaction progress should be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture was cooled to room temperature and diluted with

water (20 mL).

The aqueous layer was extracted with ethyl acetate (3 x 20 mL).

The combined organic layers were washed with brine, dried over anhydrous sodium sulfate,

and filtered.

The solvent was removed under reduced pressure using a rotary evaporator.

The crude product was purified by column chromatography on silica gel using a hexane-ethyl

acetate gradient to afford the pure N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.

Quantitative Data
The following table summarizes the quantitative data for the synthesis of N-(2-

hydroxyethyl)-1,3-benzoxazol-2-amine.

Product
Starting
Materials

Reagents Solvent
Temperat
ure

Time Yield

N-(2-

hydroxyeth

yl)-1,3-

benzoxazol

-2-amine

Benzoxazo

le-2-thiol,

Ethanolami

ne,

Chloroacet

yl chloride

Cesium

carbonate
N,N-DMA 85 °C 2 h 61%

Visualizing the Workflow and Mechanism
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To aid in the understanding of the experimental process and the underlying chemical

transformation, the following diagrams are provided.

Experimental Workflow

Experimental Workflow for the Synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine

Start

1. Mix Benzoxazole-2-thiol,
Ethanolamine, and Cs₂CO₃

in N,N-DMA

2. Add Chloroacetyl chloride

3. Heat at 85 °C for 2h

4. Quench with water
and extract with EtOAc

5. Dry, concentrate, and
purify by column chromatography

N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine

Click to download full resolution via product page

Caption: A step-by-step workflow for the synthesis.
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Proposed Reaction Mechanism
The reaction is proposed to proceed through the formation of an S-alkylated intermediate,

followed by an intramolecular Smiles rearrangement to form a spirocyclic intermediate.

Subsequent rearomatization and hydrolysis yield the final N-substituted 2-aminobenzoxazole.

[1]

Proposed Mechanism: Smiles Rearrangement

Step 1: S-Alkylation

Step 2: Smiles Rearrangement

Step 3: Rearomatization & Hydrolysis

Benzoxazole-2-thiol

S-Alkylated Intermediate

+ Chloroacetyl chloride

Spiro Intermediate

Intramolecular nucleophilic attack by amine

Rearomatization

N-Substituted
2-Aminobenzoxazole

Hydrolysis

Click to download full resolution via product page
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Caption: The key steps of the Smiles rearrangement.

Conclusion
The described one-pot amination of benzoxazole-2-thiol with ethanolamine provides an

effective and scalable method for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.

This protocol avoids the use of toxic reagents and metal catalysts, making it a valuable

methodology for medicinal chemists and researchers in drug development. The straightforward

procedure and good yield make this an attractive route for accessing this important class of

heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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